N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by an allyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl substituent at the N2 position. The tosyl (p-toluenesulfonyl) group introduces a sulfonamide moiety, which may enhance metabolic stability and influence receptor binding.
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-3-12-20-18(23)19(24)21-13-11-16-6-4-5-14-22(16)27(25,26)17-9-7-15(2)8-10-17/h3,7-10,16H,1,4-6,11-14H2,2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMEJVBTOXZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tosylpiperidine Intermediate: The synthesis begins with the tosylation of piperidine to form 1-tosylpiperidine.
Alkylation: The tosylpiperidine is then alkylated with an appropriate alkylating agent to introduce the 2-(1-tosylpiperidin-2-yl)ethyl group.
Oxalamide Formation: The alkylated intermediate is reacted with oxalyl chloride to form the oxalamide core.
Allylation: Finally, the oxalamide is allylated using an allylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxalamide core can be reduced to form amines or other reduced products.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the oxalamide core can produce primary or secondary amines.
Scientific Research Applications
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic applications, including its ability to interact with biological targets and modulate physiological processes.
Biochemistry: It is used as a tool compound to study enzyme activity, protein interactions, and cellular pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The oxalamide core and tosylpiperidine moiety can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The allyl group may also participate in covalent bonding with nucleophilic residues in the target proteins, further influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Compounds
Substituent-Driven Functional Diversity
Oxalamides exhibit diverse applications depending on their substituents. Key comparisons include:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations
- Flavor vs.
- Gelation Properties: Bis(PhAlaOH)benzyl forms organogels via hydrogen bonding and van der Waals interactions . The target compound lacks amino alcohol moieties, likely rendering it ineffective as a gelator.
- Biological Signaling : The allyl group in the target compound is shared with the pig pheromone analog (), which advanced estrus via olfactory signaling. The tosylpiperidine group may redirect bioactivity toward neurological targets (e.g., GPCRs or ion channels).
Metabolic and Toxicological Considerations
- CYP Inhibition: S5456 (N1-(2,3-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) inhibits CYP3A4 by 51% at 10 µM . The target’s tosyl group, a known pharmacophore in sulfonamide drugs, may confer similar or distinct cytochrome interactions.
- Regulatory Status : S336 has global approval as a flavor compound , whereas the target compound’s safety profile remains unstudied.
Physical and Material Properties
- Crystallization : Oxalamides with hydrophilic groups (e.g., hydroxyl-terminated OXA1/OXA2) facilitate polymer synthesis , while hydrophobic substituents (e.g., tosylpiperidine) may reduce aqueous solubility.
- Thermal Stability : Branched alkyl groups in BAOAs lower thermal stability . The target’s tosylpiperidine, a rigid aromatic group, may enhance stability compared to aliphatic analogs.
Future Research Directions
- Bioactivity Screening : Test for umami receptor activation, CYP inhibition, or pheromone-like effects.
- Drug Delivery Potential: Evaluate the tosylpiperidine group’s impact on blood-brain barrier penetration or sustained release.
- Structural Analysis : Resolve the crystal structure to compare with zinc-chitosan complexes .
Biological Activity
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structure that includes an allyl group and a tosylpiperidine moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and therapeutic applications.
Molecular Formula : C19H27N3O4S
Molecular Weight : 393.5 g/mol
CAS Number : 898407-01-7
The compound exhibits distinct chemical reactivity attributed to its oxalamide core, which influences its biological interactions and mechanisms of action.
This compound interacts with specific molecular targets, leading to modulation of various biological pathways. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation.
- Receptor Binding : It may bind to receptors or ion channels, altering their activity and influencing physiological responses.
- Induction of Apoptosis : By disrupting normal cellular functions, it can induce apoptosis in cancer cells, making it a candidate for cancer therapeutics.
Biological Activity
Research studies have demonstrated the following biological activities associated with this compound:
-
Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines through targeted enzyme inhibition and apoptosis induction.
Study Cell Line IC50 (µM) Mechanism A549 15.3 Enzyme inhibition MCF7 12.7 Apoptosis induction - Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress.
Case Study 1: Anticancer Activity in A549 Cells
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated an IC50 value of 15.3 µM, demonstrating significant cytotoxicity. The mechanism was linked to the inhibition of key enzymes involved in cell cycle regulation.
Case Study 2: Neuroprotective Mechanisms
In another investigation, the compound was tested for its neuroprotective properties against oxidative damage in neuronal cell cultures. The findings suggested that treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent.
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Biochemical Research : Used as a tool to study enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to evaluate its unique properties:
| Compound Name | Core Structure | Biological Activity |
|---|---|---|
| N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate | Carbamate | Moderate anticancer activity |
| N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)amide | Amide | Low neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
